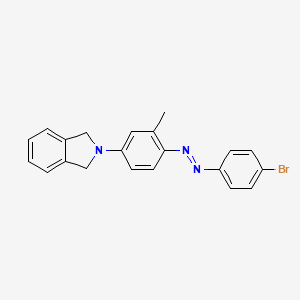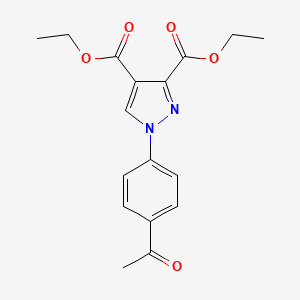
Hippuric N-(4-methylbenzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hippuric N-(4-methylbenzylidene)hydrazide is a chemical compound with the molecular formula C17H17N3O2 and a molecular weight of 295.344 g/mol . This compound is part of the hydrazide family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of Hippuric N-(4-methylbenzylidene)hydrazide typically involves the reaction of hippuric acid with 4-methylbenzaldehyde in the presence of hydrazine hydrate. This reaction is usually carried out under reflux conditions in an ethanol solvent . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product. This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Chemical Reactions Analysis
Hippuric N-(4-methylbenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Hippuric N-(4-methylbenzylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Hippuric N-(4-methylbenzylidene)hydrazide involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways. In cancer cells, it induces apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Hippuric N-(4-methylbenzylidene)hydrazide can be compared with other similar compounds, such as:
- Hippuric N-(4-dimethylaminobenzylidene)hydrazide
- Hippuric (4-methoxybenzylidene)hydrazide
- Hippuric (4-hydroxy-3-methoxybenzylidene)hydrazide
- Hippuric (4-acetamidobenzylidene)hydrazide
- Hippuric (2-hydroxybenzylidene)hydrazide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities . This compound is unique due to its specific substituent, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
137204-98-9 |
|---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H17N3O2/c1-13-7-9-14(10-8-13)11-19-20-16(21)12-18-17(22)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,22)(H,20,21)/b19-11+ |
InChI Key |
YTSHSKRWVYFSLD-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate](/img/structure/B11952646.png)
![Ethanone, 1-[4-(tetradecyloxy)phenyl]-](/img/structure/B11952648.png)










